3-Sulfopropylethylamino

Description

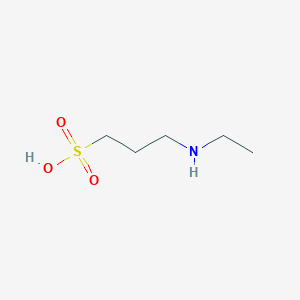

Structure

2D Structure

3D Structure

Properties

CAS No. |

720699-37-6 |

|---|---|

Molecular Formula |

C5H13NO3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

3-(ethylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C5H13NO3S/c1-2-6-4-3-5-10(7,8)9/h6H,2-5H2,1H3,(H,7,8,9) |

InChI Key |

CTTMFPGEHCZZIR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Sulfopropylethylamino and Its Derivatives

Exploration of Novel Synthetic Routes for 3-Sulfopropylethylamino

The primary and most direct route for the synthesis of this compound involves the nucleophilic addition of ethylamine (B1201723) to 1,3-propanesultone. This reaction is a classic example of the sulfonylation of an amine, leading to the formation of a stable C-N bond and the opening of the sultone ring to yield the desired sulfonic acid derivative.

Development of Efficient Laboratory Synthesis Protocols

The laboratory synthesis of 3-(ethylamino)propane-1-sulfonic acid is typically achieved by reacting ethylamine with 1,3-propanesultone in a suitable solvent. google.com The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include polar aprotic solvents like dioxane or tetrahydrofuran (B95107) (THF), which can facilitate the dissolution of the reactants and stabilize the charged intermediates. google.com

The reaction proceeds via a nucleophilic attack of the nitrogen atom of ethylamine on the carbon atom of the 1,3-propanesultone ring, which is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent sulfonyl group. This ring-opening reaction is generally exothermic and proceeds to completion to yield the zwitterionic product.

A general laboratory procedure involves the slow addition of 1,3-propanesultone to a solution of ethylamine in a chosen solvent, often with cooling to control the reaction temperature. The product, being a zwitterion, is often insoluble in the reaction medium and precipitates out, allowing for easy isolation by filtration. The yield of this reaction is typically high, often approaching quantitative amounts. google.com

| Reactant 1 | Reactant 2 | Solvent | Typical Yield | Reference |

| Ethylamine | 1,3-Propanesultone | Dioxane/THF | >99% (by analogy) | google.com |

Table 1: Typical laboratory synthesis parameters for aminopropanesulfonic acids.

It is important to note that the alkylation of amines can sometimes lead to multiple alkylation products. masterorganicchemistry.com However, in the case of the reaction with 1,3-propanesultone, the formation of the zwitterionic product often limits further reaction of the secondary amine with another molecule of the sultone due to the deactivation of the nitrogen lone pair.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govnih.gov In the context of this compound synthesis, several green chemistry principles can be applied. The reaction itself has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

To further enhance the "greenness" of the synthesis, the choice of solvent is critical. While solvents like dioxane and THF are effective, they have environmental and health concerns. Greener alternatives could include water, ethanol, or ionic liquids. mdpi.com The reaction of amines with 1,3-propanesultone has been shown to proceed in alcoholic solvents, which are generally considered more environmentally benign than chlorinated or ethereal solvents. nih.gov

Another aspect of green chemistry is the use of safer reagents. While 1,3-propanesultone is a key reactant, it is a known carcinogen. utwente.nl Research into alternative sulfonating agents that are less hazardous could be a future direction for the green synthesis of this compound and related compounds.

Microwave-Assisted and Other Energy-Efficient Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.com The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.

Microwave heating can accelerate the reaction between ethylamine and 1,3-propanesultone by efficiently coupling with the polar reactants and intermediates, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can be particularly advantageous for reactions that are slow at room temperature or require prolonged heating. While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technology to a wide range of N-alkylation reactions suggests its potential utility in this synthesis. mdpi.com

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule possesses two key functional groups that can be targeted for further modification: the secondary amine and the sulfonic acid group. This allows for the synthesis of a variety of derivatives with tailored properties.

Synthesis of Multi-Substituted this compound Analogues

The secondary amine of this compound can be further alkylated or acylated to introduce additional functional groups. For example, reaction with another equivalent of an alkylating agent could lead to a tertiary amine. Acylation with an acyl chloride or anhydride (B1165640) would yield an amide derivative. mdpi.com

The synthesis of such analogues would follow standard organic chemistry transformations. For instance, N-acetylation could be achieved by reacting this compound with acetic anhydride under appropriate conditions. This would result in N-acetyl-3-(ethylamino)propane-1-sulfonic acid.

| Starting Material | Reagent | Product |

| 3-(Ethylamino)propane-1-sulfonic acid | Acetic Anhydride | N-Acetyl-3-(ethylamino)propane-1-sulfonic acid |

| 3-(Ethylamino)propane-1-sulfonic acid | Alkyl Halide | N-Alkyl-N-ethyl-3-aminopropane-1-sulfonic acid |

Table 2: Potential derivatization reactions of the this compound scaffold.

Incorporation into Complex Molecular Architectures (e.g., Chelating Agents, Fluorescent Probes)

The amino sulfonic acid moiety is a common structural feature in various functional molecules. The presence of both a nitrogen atom and a sulfonic acid group makes this compound a potential building block for the synthesis of chelating agents. The nitrogen atom can act as a coordination site for metal ions, while the sulfonic acid group can provide water solubility and additional coordination points.

In the design of fluorescent probes, the this compound group could be attached to a fluorophore to enhance its water solubility and modulate its photophysical properties. The amine group provides a convenient handle for covalent attachment to a variety of fluorescent platforms through standard bioconjugation chemistries.

Strategies for Stereoselective Synthesis of this compound Derivatives

While direct stereoselective synthetic routes for this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis for analogous β-amino acids and their derivatives can be applied. The key challenge lies in the introduction of a chiral center, typically at the carbon atom adjacent to the nitrogen.

One viable approach involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral this compound derivative, a strategy analogous to the synthesis of chiral β-amino acids could be employed. This would involve the conjugate addition of an ethylamino group to a chiral α,β-unsaturated sultone. The stereoselectivity would be controlled by the chiral auxiliary attached to the nitrogen or the sultone. After the addition reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Another powerful strategy is the asymmetric hydrogenation of a suitable prochiral precursor . For instance, an enamine or an imine containing the sulfopropyl moiety could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This method has been successfully used for the synthesis of a wide variety of chiral amines with high enantioselectivity.

Furthermore, enzyme-catalyzed reactions offer a green and highly selective alternative. Transaminases, for example, can be used to convert a keto-sulfonic acid precursor into the corresponding chiral amine with high enantiomeric excess. This biocatalytic approach often proceeds under mild conditions and with excellent stereocontrol.

A hypothetical stereoselective synthesis could involve the Mannich-type reaction of a chiral N-sulfinyl imine with an appropriate nucleophile, a method that has proven effective for the asymmetric synthesis of new chiral β-amino acid derivatives. nih.gov The N-tert-butanesulfinyl group often acts as an excellent chiral auxiliary, directing the stereoselective addition to the imine. Subsequent removal of the sulfinyl group would yield the desired chiral this compound derivative.

| Strategy | Key Principle | Potential Precursor for this compound | Expected Outcome |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | An α,β-unsaturated sultone with a chiral auxiliary. | Diastereoselective conjugate addition of ethylamine. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a prochiral double bond. | An enamine or imine with a sulfopropyl group. | Enantiomerically enriched this compound. |

| Biocatalysis | Employment of enzymes for highly selective transformations. | A keto-sulfonic acid precursor. | High enantiomeric excess of the target amine. |

| N-Sulfinyl Imine Chemistry | Use of a chiral sulfinyl group to direct nucleophilic addition. | An imine derived from a sulfopropyl aldehyde and a chiral sulfinamide. | Diastereoselective formation of the C-N bond. |

Polymerization Strategies Utilizing this compound Monomers

The this compound moiety, with its secondary amine and sulfonic acid group, imparts a zwitterionic character to monomers that contain it. This dual functionality makes polymers incorporating this group interesting for a variety of applications, particularly in the biomedical field due to their potential for good biocompatibility and resistance to protein adsorption. researchgate.net The polymerization of such functional monomers requires careful selection of techniques to achieve well-defined polymer architectures.

Design and Synthesis of Novel Polymeric Structures Incorporating this compound Moieties

The design of novel polymeric structures containing this compound moieties focuses on creating materials with tailored properties, such as stimuli-responsiveness, self-assembly capabilities, and specific biological interactions.

Block Copolymers: One of the most versatile designs is the synthesis of block copolymers. mdpi.comrsc.orgmdpi.comosti.gov By combining a block of a this compound-functionalized polymer with a block of a different polymer (e.g., a hydrophobic or a thermoresponsive block), amphiphilic or double-hydrophilic block copolymers can be created. These can self-assemble in solution to form micelles, vesicles, or other nanostructures, which are of interest for drug delivery applications. For example, a diblock copolymer of poly(styrene) and a poly(methacrylate) bearing the this compound group would be amphiphilic and could form micelles in water.

Graft Copolymers: Grafting polymers with this compound side chains onto a polymer backbone is another strategy to create well-defined architectures. This can be achieved by "grafting from" or "grafting to" approaches. In the "grafting from" method, initiating sites are created along a polymer backbone, from which the this compound-containing monomer is polymerized. The "grafting to" method involves the attachment of pre-synthesized polymers with this compound groups to a polymer backbone.

Hydrogels: The zwitterionic nature of the this compound group makes it an excellent candidate for the creation of hydrogels with interesting swelling properties and potential biocompatibility. By copolymerizing a monomer containing the this compound moiety with a crosslinking agent, a three-dimensional polymer network can be formed that can absorb large amounts of water. The properties of the hydrogel can be tuned by adjusting the crosslinking density and the concentration of the zwitterionic monomer.

Development of New Polymerization Methodologies for Sulfopropylamino-Functionalized Polymers

The development of new polymerization methodologies for sulfopropylamino-functionalized polymers is driven by the need for better control over the polymerization process and the ability to polymerize these often challenging monomers under mild conditions.

One area of development is the use of protected monomers . The sulfonic acid and secondary amine groups in a this compound monomer can potentially interfere with certain polymerization catalysts or conditions. By temporarily protecting these functional groups, the polymerization can proceed more efficiently, and the protecting groups can be removed after polymerization to yield the desired functional polymer. For instance, the sulfonic acid could be protected as an ester. nih.gov

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient technique for the in-situ formation of block copolymer nanoparticles. rsc.org A soluble macro-chain transfer agent is chain-extended with a monomer that forms an insoluble block, leading to self-assembly. A this compound-functionalized monomer could be used as the second block in a PISA formulation to directly synthesize nanoparticles with a zwitterionic corona.

Controlled Polymerization Techniques for Tailored Architectures

Controlled polymerization techniques are essential for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block and graft copolymers. For monomers containing the this compound group, the most relevant controlled radical polymerization (CRP) techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that has been successfully employed for the polymerization of a wide range of functional monomers, including those with zwitterionic character. nih.govnih.gov The polymerization of a methacrylate (B99206) or acrylamide (B121943) monomer functionalized with the this compound group could be initiated by an alkyl halide in the presence of a copper catalyst complex. The choice of ligand for the copper catalyst is crucial to prevent catalyst deactivation by the monomer's functional groups.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that is tolerant to a wide variety of functional groups and can be conducted in various solvents, including water. The polymerization of a this compound-containing monomer via RAFT would involve a conventional radical initiator and a RAFT agent (a thiocarbonylthio compound). This technique allows for the synthesis of well-defined homopolymers and block copolymers with high end-group fidelity, which is important for subsequent modifications or for creating block copolymers. The polymerization of zwitterionic sulfobetaine (B10348) methacrylates by RAFT has been shown to be well-controlled.

| Controlled Polymerization Technique | Key Features | Suitability for this compound Monomers | Potential Architectures |

| ATRP | Uses a transition metal catalyst (typically copper) to control the polymerization. Sensitive to certain functional groups. | Requires careful selection of ligands to avoid catalyst poisoning by the amine or sulfonate groups. | Homopolymers, block copolymers, graft copolymers. |

| RAFT | Employs a thiocarbonylthio compound as a chain transfer agent. Tolerant to a wide range of functional groups and solvents. | Highly suitable due to its robustness and compatibility with functional monomers. Can be performed in aqueous media. | Homopolymers, block copolymers, star polymers, hydrogels. |

Mechanistic Investigations and Theoretical Characterization of 3 Sulfopropylethylamino Reactivity

Spectroscopic Analysis of 3-Sulfopropylethylamino Reaction Mechanisms

Spectroscopic methods are indispensable for probing the transient and stable species involved in chemical reactions, providing direct evidence for proposed mechanistic pathways.

Optical spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption spectroscopy, serves as a powerful tool for monitoring reaction kinetics and detecting the formation of short-lived intermediates. While this compound itself does not possess strong chromophores in the visible region, its formation, typically via the reaction of an ethylamine (B1201723) derivative with a propanesultone, can be monitored if reactants or intermediates absorb light.

Kinetic studies can be designed to follow the disappearance of a reactant or the appearance of a product over time by measuring the change in absorbance at a specific wavelength. In more complex reaction environments, time-resolved absorption spectroscopy can be employed to capture the spectra of transient species, providing insights into their structure and lifetime. nih.gov For instance, if the reaction is initiated by a pulse of light (photolysis) or a rapid mixing of reagents, changes in the absorption spectrum can be recorded on timescales from picoseconds to seconds, mapping the evolution of intermediates through the reaction coordinate. nih.gov Mechanistic proposals for related organic transformations are often supported by such kinetic and spectroscopic data. nih.gov

Table 1: Hypothetical Optical Spectroscopy Data for Monitoring a Reaction This table illustrates the type of data that would be collected to monitor a reaction involving this compound or its precursors.

| Time (s) | Absorbance at λ_max (Reactant) | Absorbance at λ_max (Product) |

| 0 | 1.000 | 0.000 |

| 60 | 0.850 | 0.150 |

| 120 | 0.722 | 0.278 |

| 300 | 0.477 | 0.523 |

| 600 | 0.228 | 0.772 |

| 1200 | 0.052 | 0.948 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. researchgate.netscilit.comethernet.edu.et For this compound, a full suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be used for complete structural assignment and to study its dynamics in solution.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet) and the propyl chain (three multiplets). The protons closest to the positively charged nitrogen and the negatively charged sulfonate group would exhibit characteristic downfield shifts.

¹³C NMR: The carbon spectrum would display five unique signals corresponding to each carbon atom in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling networks within the ethyl and sulfopropyl fragments, establishing the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached, confirming the C-H bonds.

These advanced NMR methods are routinely applied for the structural elucidation of novel small molecules, whether from natural or synthetic sources. springernature.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard (e.g., TMS). Multiplicity: t = triplet, q = quartet, m = multiplet.

| Atom Assignment | ¹H NMR (δ, Multiplicity) | ¹³C NMR (δ) |

| Ethyl Group | ||

| N-C H₂-CH₃ | 3.35 (q) | 55.2 |

| N-CH₂-C H₃ | 1.30 (t) | 8.5 |

| Sulfopropyl Group | ||

| N-C H₂-CH₂-CH₂-SO₃⁻ | 3.50 (m) | 58.0 |

| N-CH₂-C H₂-CH₂-SO₃⁻ | 2.15 (m) | 21.5 |

| N-CH₂-CH₂-C H₂-SO₃⁻ | 3.00 (m) | 48.9 |

Advanced Mass Spectrometry for Reaction Pathway Determination and Product Identification

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is essential for determining the elemental composition of this compound and identifying products and byproducts in its reaction mixtures. Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected ion.

When analyzed by ESI-HRMS, this compound (C₅H₁₃NO₃S, Exact Mass: 167.0616) would be detected as its protonated molecule [M+H]⁺ or other adducts. In MS/MS experiments, the parent ion would be isolated and fragmented to produce a characteristic pattern. Key fragmentation pathways for zwitterionic and amino compounds include:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is a common point of cleavage. For the ethyl group, this would result in the loss of a methyl radical (•CH₃), while cleavage within the propyl chain would also be possible. miamioh.edulibretexts.org

Loss of Sulfonate Group: A characteristic fragmentation for sulfonated compounds is the neutral loss of sulfur trioxide (SO₃), a mass loss of 79.957 Da.

Chain Fragmentation: Cleavage can occur along the propyl chain, leading to fragments corresponding to the loss of ethylene or other small neutral molecules. nih.govdocbrown.info

By analyzing the fragmentation patterns of all ions present in a reaction mixture, a comprehensive map of the reaction pathway can be constructed.

Table 3: Predicted ESI-MS/MS Fragmentation of this compound Based on the parent ion [M+H]⁺ with m/z 168.0694.

| Observed m/z | Mass Loss | Proposed Fragment Identity / Neutral Loss |

| 152.0745 | 15.9949 | [M+H - H₂O]⁺ (Loss of water) |

| 150.0588 | 18.0106 | [M+H - CH₃• - H]⁺ (Loss of methyl radical) |

| 88.0429 | 80.0265 | [M+H - SO₃]⁺ (Loss of sulfur trioxide) |

| 72.0813 | 95.9881 | [CH₂=N⁺(H)CH₂CH₃] (α-cleavage and rearrangement) |

| 58.0657 | 109.0037 | [CH₃CH₂N⁺H₂] (Cleavage of propyl chain) |

Computational Chemistry and Quantum Mechanical Studies of this compound

Theoretical methods provide a molecular-level understanding that complements experimental findings, allowing for the prediction of reactivity and behavior in different environments.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

From this optimized structure, several key properties can be calculated:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, this would clearly show the negative potential concentrated around the sulfonate (SO₃⁻) group and the positive potential around the quaternary ammonium (B1175870) group, visually confirming its zwitterionic nature.

Reaction Pathway Modeling: DFT can be used to calculate the energy profile of a proposed reaction mechanism, including the structures and energies of transition states and intermediates. This allows for the theoretical validation of experimentally proposed pathways. The adsorption energy and Gibbs free energy of interaction with other molecules or surfaces can also be calculated to predict binding strengths. rsc.org

Table 4: Representative Data from DFT Calculations on this compound Values are illustrative of typical outputs from a DFT calculation.

| Calculated Property | Description | Predicted Outcome for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Localized primarily on the sulfonate group, indicating it as the primary site for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Distributed around the positively charged nitrogen and adjacent protons, indicating sites for nucleophilic attack. |

| Dipole Moment | Measure of the molecule's overall polarity | A large value, reflecting the significant charge separation inherent in its zwitterionic structure. |

| ESP Min/Max | Minimum and maximum electrostatic potential values | Large negative value near the sulfonate oxygen atoms; large positive value near the ammonium group. |

Molecular Dynamics Simulations of this compound in Solution and Material Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes in solution or at interfaces. mdpi.comresearchgate.net An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent, most commonly water.

Key insights from MD simulations include:

Hydration Structure: The simulations reveal the structure and dynamics of water molecules surrounding the zwitterion. The strong electrostatic charges on the sulfonate and ammonium groups lead to the formation of well-defined, tightly bound hydration shells. rsc.org The orientation of water molecules in these shells can be analyzed in detail. chemrxiv.org

Radial Distribution Functions (RDFs): Calculating the RDF, g(r), between the nitrogen or sulfur atoms and the solvent's oxygen atoms provides a quantitative measure of the hydration shell structure, showing the probability of finding a water molecule at a given distance. Studies on similar sulfobetaine (B10348) zwitterions show that the hydration around the cationic ammonium group is typically more extensive than around the anionic sulfonate group. rsc.org

Conformational Dynamics: MD simulations can explore the conformational flexibility of the ethyl and propyl chains, showing how their movement is influenced by interactions with the solvent and neighboring ions.

Table 5: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value / Description | Purpose |

| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy function for all atoms and molecules. |

| Water Model | SPC/E or TIP3P | An explicit representation of water molecules for accurate solvation. |

| System Size | 1 molecule in ~2000 water molecules | Creates a periodic box that simulates a bulk solution environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates ambient conditions. |

| Simulation Time | 100-200 ns | Allows the system to equilibrate and provides sufficient time for sampling dynamic events. |

Prediction of Reaction Pathways, Transition States, and Energetic Profiles

There is currently no available research that predicts the reaction pathways, identifies the transition states, or calculates the energetic profiles for reactions involving this compound. Such studies, typically employing computational chemistry methods like Density Functional Theory (DFT), would be essential for understanding its intrinsic reactivity, potential reaction mechanisms (such as nucleophilic substitution or addition), and the stability of its intermediates.

Kinetic and Thermodynamic Studies of this compound-Involved Reactions

Comprehensive kinetic and thermodynamic analyses are fundamental to characterizing the reactivity of a chemical compound. However, for this compound, the necessary experimental data is absent from the current body of scientific literature.

Determination of Reaction Rate Laws and Kinetic Parameters

No studies have been published that determine the reaction rate laws or kinetic parameters (e.g., rate constants, activation energies) for reactions in which this compound is a reactant. This information would be crucial for understanding the speed at which it reacts under various conditions and for optimizing potential synthetic applications.

Investigation of Catalytic Effects on this compound Reactivity

The influence of catalysts on the reactivity of this compound has not been investigated. Research in this area would explore how different catalysts (e.g., acids, bases, transition metals) could enhance reaction rates or control selectivity in transformations involving this compound.

Thermodynamic Analysis of Complex Formation and Equilibrium Constants

There is no available thermodynamic data, such as equilibrium constants, enthalpy (ΔH), or entropy (ΔS) of reaction, for the formation of complexes or other equilibrium processes involving this compound. This data would provide insight into the spontaneity and position of equilibrium for its potential reactions.

While direct information is not available, the study of analogous compounds, such as N-substituted aminosulfonic acids, provides a general framework for the potential reactivity of molecules containing both amine and sulfonic acid functionalities. For instance, research on N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), a structurally related biological buffer, indicates that the synthesis of such compounds can be achieved through the reaction of an amine with a sultone. Kinetic studies on the reactions of amines with other sulfur-containing compounds, like aryl β-haloethyl sulphones, often point to mechanisms involving nucleophilic attack by the amine. Furthermore, thermodynamic studies on the dissociation of N-substituted aminomethanesulfonic acids have provided insights into the influence of substituents on their acidic properties.

Interdisciplinary Research Applications of 3 Sulfopropylethylamino

Contributions to Advanced Analytical Chemistry Methodologies

The unique chemical structure of 3-sulfopropylethylamino and its analogs, featuring both a sulfonic acid group and an amino group, makes it a valuable component in the development of sophisticated analytical techniques. These applications primarily leverage the compound's ability to interact with other molecules through ionic and polar interactions, enhancing the sensitivity and selectivity of various detection methods.

Development of Novel Reagents for Chemical Species Determination (e.g., Hydrogen Peroxide)

Analogs of this compound, such as N-Ethyl-N-(3-sulfopropyl)-m-anisidine sodium salt (ESPA), function as highly water-soluble "Trinder's reagents". medchemexpress.comsigmaaldrich.com These reagents are crucial in diagnostic tests and biochemical experiments for the colorimetric determination of various substances. For instance, they are used in enzymatic assays to quantify hydrogen peroxide produced by oxidase enzymes. The reaction, in the presence of peroxidase, couples the reagent with another compound (like 4-aminoantipyrine) to form a colored dye. The intensity of this color is directly proportional to the concentration of the analyte, allowing for precise quantification. Another related compound, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), is also employed as a chromogenic dye in a variety of colorimetric assays. moleculardepot.com

Applications in Spectrofluorometric and Spectrophotometric Detection Techniques

The principles that make this compound analogs useful as chromogenic reagents are central to their application in spectrophotometry. nih.gov Spectrophotometry measures the absorption of light by a chemical substance, and by creating colored complexes with specific analytes, these reagents enable their quantification. iaea.orgresearchgate.net For example, the interaction between a target molecule and a reagent containing a sulfopropyl aniline (B41778) structure can lead to the formation of a colored product with a specific maximum absorbance wavelength (λmax), which can be measured to determine the concentration of the target. medchemexpress.comnih.gov This methodology has been successfully applied to the determination of metal ions and various organic compounds in samples ranging from water to pharmaceuticals. nih.govscienceopen.com

The general process for using these reagents in spectrophotometric analysis is outlined in the table below.

| Step | Description | Purpose |

| 1. Complex Formation | The reagent (e.g., ESPA, TOOS) is mixed with the sample containing the target analyte in a suitable buffer. | To form a colored complex where the color intensity is proportional to the analyte concentration. |

| 2. Wavelength Selection | The wavelength of maximum absorbance (λmax) for the colored complex is determined using a spectrophotometer. | To ensure maximum sensitivity and accuracy of the measurement. |

| 3. Calibration | A series of standard solutions with known concentrations of the analyte are prepared and reacted with the reagent. The absorbance of each is measured at the determined λmax. | To create a calibration curve that plots absorbance versus concentration. |

| 4. Sample Analysis | The absorbance of the unknown sample is measured under the same conditions. | To determine the concentration of the analyte in the sample by comparing its absorbance to the calibration curve. |

Role in Chromatographic Separations and Efficiency Validation (e.g., HPLC)

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), the sulfopropyl functional group is of significant interest. shodexhplc.comwikipedia.orglibretexts.org HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.comresearchgate.net

Compounds containing the sulfopropyl group, such as bis-(3-sulfopropyl) disulfide (SPS), a related compound, are utilized in techniques like reversed-phase HPLC. nih.gov In this context, the sulfonic acid moiety provides strong ionic character. This property is exploited in ion-exchange chromatography, where the stationary phase has charged functional groups that interact with charged analytes, allowing for their separation. shodexhplc.comchromtech.com The sulfopropyl group is specifically used as a strong cation exchange functional group. shodexhplc.com Furthermore, in ion-pair chromatography, reagents with ionic groups can be added to the mobile phase to form neutral ion pairs with charged analytes, enabling their separation on a reversed-phase column. nih.gov

A study on the detection of bis-(3-sulfopropyl) disulfide and its breakdown products demonstrated an effective HPLC method using a C18 reversed-phase column coupled with an electrochemical detector, achieving detection in the low parts-per-billion range. nih.gov This highlights the crucial role that sulfopropyl-containing compounds can play as both analytes and potentially as reagents in enhancing chromatographic separations.

Applications in Macromolecular and Polymer Science

The incorporation of the this compound moiety, or more broadly, the sulfonate group, into polymer structures imparts unique and desirable properties to the resulting materials. acs.org These functional polymers are a subject of extensive research due to their potential in a wide range of advanced applications.

Design of Functional Polymeric Materials Incorporating this compound Moieties

The synthesis of polymers containing sulfonate groups can be achieved through various methods. One common approach is the polymerization of monomers that already contain the sulfonate group, such as 3-sulfopropyl methacrylate (B99206). nih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the creation of well-defined polymer architectures, including block copolymers. nih.govrsc.org

Another method involves the post-polymerization modification of a pre-existing polymer. This can be done through sulfonation, where sulfonic acid groups are introduced onto the polymer backbone using sulfonating agents like sulfuric acid or chlorosulfonic acid. nih.govresearchgate.net This approach has been used to modify polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) and high molecular weight polyethylene (HMWPE). nih.govresearchgate.net The introduction of these charged sulfonate groups significantly enhances the hydrophilicity of the polymer surface. mdpi.com

These synthetic strategies are employed to create a diverse range of functional materials, including:

Superabsorbent Polymers: Incorporating monomers with sulfonic acid groups, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), into a polymer network can dramatically increase its swelling capacity due to the presence of ionizable groups. mdpi.com

Biomimetic Materials: Surface sulfonation of polymers can induce the nucleation of apatite, the main mineral component of bone, creating potential for bonelike apatite-polymer composites for biomedical applications. nih.govresearchgate.net

Proton Exchange Membranes: Sulfonated polymers are critical components in fuel cells, where the sulfonic acid groups facilitate the transport of protons. mdpi.commdpi.comnih.gov

| Polymer Synthesis Strategy | Description | Example Monomer/Reagent | Resulting Polymer Type |

| Direct Polymerization | Polymerizing monomers that already contain the desired functional group. | 3-sulfopropyl methacrylate | Protected poly(3-sulfopropyl methacrylate) copolymers nih.gov |

| Post-Polymerization Sulfonation | Introducing sulfonic acid groups onto an existing polymer backbone. | Sulfuric acid, Chlorosulfonic acid | Sulfonated Polyethylene Terephthalate (PET) nih.govresearchgate.net |

| Copolymerization | Incorporating a sulfonated monomer with other monomers to tailor properties. | 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Starch-g-poly(acrylic acid-co-AMPS) mdpi.com |

Exploration of Structure-Function Relationships in this compound-Containing Polymers

The relationship between the structure of sulfonated polymers and their resulting properties is a key area of research. tdl.orgresearchgate.netmdpi.com The presence, concentration, and distribution of sulfonate groups within the polymer architecture profoundly influence its macroscopic behavior. uomustansiriyah.edu.iqlibretexts.orgresearchgate.net

Hydrophilicity and Water Uptake: The sulfonic acid group (-SO3H) is strongly hydrophilic. Increasing the degree of sulfonation in a polymer generally leads to increased water uptake. mdpi.com This property is crucial for applications like proton exchange membranes, where water molecules are needed to facilitate proton transport, and for hydrogels. mdpi.com However, excessive swelling can compromise the mechanical stability of the material. mdpi.commdpi.com

Morphology and Phase Separation: In block copolymers composed of both sulfonated (hydrophilic) and non-sulfonated (hydrophobic) blocks, a phenomenon known as microphase separation occurs. tdl.orgresearchgate.net The incompatible blocks self-assemble into distinct domains. The morphology of these domains (e.g., lamellar, cylindrical, or spherical) depends on factors like the block lengths and the degree of sulfonation. This nanoscale structure is critical to the material's performance, as it creates ion-conducting channels within a mechanically stable hydrophobic matrix. nih.govtdl.org

Mechanical and Thermal Properties: The introduction of ionic groups can lead to strong intermolecular interactions, which can affect the polymer's mechanical properties, such as its rigidity and tensile strength. libretexts.org The glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state, is also influenced by the polymer's chemical structure and intermolecular forces. uomustansiriyah.edu.iqmdpi.com For example, in sulfonated polysulfones, the presence of sulfonic groups localized on the rigid aromatic backbone allows for the absorption of a large amount of water while maintaining dimensional stability up to a certain temperature. mdpi.com

Development of Sustainable and Circular Polymer Systems Utilizing this compound

No research articles or data were found detailing the use of "this compound" in the synthesis or development of sustainable or circular polymer systems. The scientific community has been actively exploring various monomers and functional groups to create polymers that are recyclable, biodegradable, or derived from renewable resources. However, "this compound" has not been identified as a key component in these endeavors in the available literature.

Fabrication of Advanced Materials with Tunable Properties through this compound Integration

Similarly, there is no accessible research on the integration of "this compound" into advanced materials to achieve tunable properties. The field of materials science often leverages specific chemical moieties to control characteristics such as mechanical strength, thermal stability, conductivity, or responsiveness to stimuli. There is no indication from the searched literature that "this compound" has been investigated for these purposes.

Investigations into Biomolecular Interactions Mediated by this compound-Derived Compounds

Computational Modeling of this compound Interactions with Biological Targets

A search for computational studies, such as molecular docking or molecular dynamics simulations, involving "this compound" and biological targets did not yield any specific results. While computational modeling is a powerful tool for predicting and analyzing molecular interactions in drug discovery and molecular biology, it appears that "this compound" has not been a subject of such in-silico investigations.

Analysis of Noncovalent Interactions (e.g., Anion-π, Electrostatic, Hydrogen Bonding) in Biomolecular Systems

There is no literature available that analyzes the specific noncovalent interactions of "this compound"-containing compounds within biomolecular systems. The understanding of noncovalent forces is crucial for explaining molecular recognition and binding, but this has not been explored for the specified compound.

Role of this compound-Derived Compounds in Modulating Biomolecular Recognition and Assembly

Finally, no research could be located that elucidates the role of "this compound"-derived compounds in the modulation of biomolecular recognition and assembly. This area of study is fundamental to understanding biological processes and designing novel therapeutics, yet "this compound" does not feature in the current body of published work.

Advanced Characterization Methodologies for 3 Sulfopropylethylamino Based Chemical Systems

Spectroscopic Approaches for Elucidating Molecular Architectures

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the connectivity of atoms and the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of molecules containing the 3-sulfopropylethylamino group. wikipedia.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. wikipedia.orgbu.edu

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a this compound derivative, the ethyl group (-N-CH₂CH₃) gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (CH₂) and a triplet for the terminal methyl protons (CH₃). The sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) presents a more complex pattern. The three methylene groups are chemically non-equivalent and will appear as distinct multiplets. The protons closest to the nitrogen atom and the sulfonate group will be the most deshielded, appearing at a higher chemical shift (further downfield).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. libretexts.orgdocbrown.info For the this compound moiety, five separate signals are expected: two for the ethyl group and three for the sulfopropyl chain. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and sulfonate groups.

Advanced NMR Techniques: For complex molecules, two-dimensional (2D) NMR experiments are employed to establish connectivity. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings within the ethyl and sulfopropyl chains, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. Furthermore, ³³S NMR could theoretically be used to probe the environment of the sulfur atom directly, though its application is challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope. mdpi.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Moiety

| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity |

| Ethyl | -N-CH₂ -CH₃ | 2.5 - 3.0 | 45 - 55 | Quartet |

| Ethyl | -N-CH₂-CH₃ | 1.0 - 1.5 | 10 - 15 | Triplet |

| Sulfopropyl | -N-CH₂ -CH₂-CH₂-SO₃⁻ | 2.8 - 3.5 | 50 - 60 | Triplet |

| Sulfopropyl | -N-CH₂-CH₂ -CH₂-SO₃⁻ | 1.8 - 2.5 | 20 - 30 | Multiplet |

| Sulfopropyl | -N-CH₂-CH₂-CH₂ -SO₃⁻ | 2.8 - 3.5 | 45 - 55 | Triplet |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. thermofisher.com This is critical for confirming the identity of newly synthesized this compound-based molecules. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to several decimal places, enabling differentiation between compounds with the same nominal mass but different elemental compositions. youtube.com For example, the sodium salt of N-Ethyl-N-(3-sulfopropyl)-3-methylaniline has a calculated exact mass of 280.09833392 Da. nih.gov

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is often predictable and provides a fingerprint of the molecule's structure. For a compound containing the this compound group, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the loss of a methyl radical from the ethyl group or cleavage within the propyl chain.

Cleavage of the N-C bond: Separation of the entire ethyl or sulfopropyl group.

Loss of SO₃: Fragmentation of the sulfonate group.

By analyzing the m/z values of these fragments, the connectivity of the this compound moiety within the larger molecular structure can be confirmed.

Interactive Table: Common Fragmentation Patterns in MS of this compound Systems

| Fragmentation Type | Neutral Loss / Fragment Ion | Description |

| Alpha-Cleavage | Loss of •CH₃ | Loss of a methyl radical from the ethyl group. |

| C-N Bond Cleavage | Loss of C₂H₅N group | Cleavage of the bond connecting the propyl chain to the nitrogen. |

| C-S Bond Cleavage | Loss of SO₃ | Loss of sulfur trioxide from the sulfonate group. |

| C-C Chain Fragmentation | Various | Cleavage at different points along the sulfopropyl chain. |

Optical and fluorescence spectroscopy are used to investigate the electronic properties of molecules that contain a chromophore—a part of the molecule that absorbs light. integratedoptics.com The this compound group itself is not a chromophore, as it does not absorb light in the UV-visible range. However, its presence as a substituent on a chromophoric system (such as an aniline (B41778) or toluidine ring) can significantly influence the system's photophysical properties. nih.govchemicalbook.com

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The attachment of the this compound group, an electron-donating group, to an aromatic ring can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). This provides insight into the electronic transitions occurring within the molecule.

Fluorescence Spectroscopy: This highly sensitive technique involves exciting a molecule at its absorption wavelength and measuring the light it emits at a longer wavelength. nih.gov The intensity and wavelength of the emitted fluorescence are highly dependent on the molecule's chemical environment and structure. nih.gov The electronic effects of the this compound substituent can alter the fluorescence quantum yield and the emission spectrum of the attached fluorophore. integratedoptics.comlibretexts.org In some cases, interactions between molecules in solution can lead to the formation of excited-state complexes (excimers) or aggregates, which may result in new, red-shifted fluorescence bands. libretexts.orgmdpi.com

Analytical Separation Techniques

Chromatographic methods are essential for separating components of a mixture, which is fundamental for assessing the purity of a target compound and for analyzing the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a liquid mixture. wikipedia.org It is routinely used to determine the purity of synthesized this compound compounds and to monitor the consumption of reactants and formation of products during a reaction. youtube.comyoutube.com

Due to the highly polar sulfonate group, these compounds are very water-soluble. A common HPLC method for their analysis is reversed-phase (RP) chromatography, which uses a nonpolar stationary phase and a polar mobile phase. sielc.com To achieve good separation and peak shape for such polar analytes, specific approaches may be required:

Aqueous Normal-Phase (ANP) or HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent, providing better retention for very polar compounds. wikipedia.org

Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged sulfonate group, increasing its retention on a standard reversed-phase column.

In an HPLC chromatogram, the area under a peak is proportional to the concentration of that component. youtube.com By running a sample and comparing the peak area of the desired product to the total area of all peaks, the purity can be calculated (e.g., % purity by area).

Interactive Table: Potential HPLC Conditions for this compound Compounds

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |

| Column | C18, Phenyl | Silica (B1680970), Amide, Diol |

| Mobile Phase A | Water with 0.1% Formic Acid or an ion-pairing agent | Acetonitrile with 5% Water, 10 mM Ammonium (B1175870) Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Water with 95% Acetonitrile, 10 mM Ammonium Acetate |

| Detection | UV-Vis (if chromophore present), Mass Spectrometry (MS) | UV-Vis (if chromophore present), Mass Spectrometry (MS) |

| Application | Purity of less polar derivatives | Purity of highly polar compounds |

When a sample is highly complex, such as the crude output of a chemical synthesis with multiple by-products and isomers, a single HPLC run may not be sufficient to separate all components. In these cases, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power. wikipedia.orgchromatographyonline.com

2D-LC works by connecting two different chromatography columns in sequence. wikipedia.org The effluent from the first column (first dimension) is systematically transferred to the second column (second dimension) for further separation. chromatographyonline.com The separation mechanisms of the two columns are chosen to be as different (orthogonal) as possible to maximize separation. For example, a 2D-LC system for analyzing a crude reaction mixture containing a this compound-based product might use:

First Dimension: Ion-exchange chromatography to separate compounds based on the charge of the sulfonate group.

Second Dimension: Fast reversed-phase chromatography to separate the fractions from the first dimension based on their hydrophobicity.

This approach spreads the peaks across a two-dimensional plane, drastically reducing the likelihood of peak overlap and allowing for a more accurate analysis of complex mixtures. chromatographyonline.comnih.gov Both comprehensive (LCxLC), where the entire effluent from the first dimension is analyzed, and heart-cutting (LC-LC), where only specific sections are sent to the second dimension, can be employed. wikipedia.org

Microscopic and Surface Characterization

The elucidation of the surface properties and morphological characteristics of materials incorporating this compound is crucial for understanding their performance in various applications. Advanced microscopy techniques provide unparalleled insights into the nanoscale and microscale features of these chemical systems, enabling a detailed analysis of their structure-property relationships.

Atomic Force Microscopy (AFM) for Material Morphology and Interfacial Studies

Atomic Force Microscopy (AFM) stands as a pivotal technique for the high-resolution imaging and characterization of surfaces at the nanoscale. nih.gov For chemical systems based on this compound, particularly in the form of polymer brushes or surface coatings, AFM offers a non-destructive method to probe surface topography, nanomechanical properties, and interfacial phenomena in various environments.

In the study of zwitterionic polymer brushes, which share chemical similarities with this compound-containing polymers, AFM is instrumental in visualizing surface morphology with high precision. nih.gov Researchers have successfully employed AFM to characterize the uniform growth of poly(sulfobetaine methacrylate) (PSBMA) brushes grafted from surfaces. nih.govresearchgate.net These studies reveal key topographical features such as surface roughness and the homogeneity of the polymer layer.

Furthermore, AFM enables the investigation of the dynamic behavior of these polymer systems in response to external stimuli. For instance, the conformational changes of zwitterionic polymer brushes due to variations in ionic strength can be directly observed and quantified. nih.gov Force-volume measurements using AFM can also provide quantitative data on the Young's modulus of these soft polymer films, offering insights into their mechanical properties at the nanoscale. nih.gov

Interfacial studies using AFM have shed light on the anti-fouling properties of surfaces modified with sulfobetaine (B10348) polymers. By measuring the interaction forces between an AFM tip (often functionalized to mimic a protein or cell) and the polymer surface, researchers can quantify the resistance to non-specific protein adsorption. nih.gov This capability is critical for the design of biocompatible materials and advanced coatings.

A summary of typical data obtained from AFM analysis of analogous zwitterionic polymer systems is presented in the interactive table below.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Surface Roughness (RMS) | < 1 nm | Indicates a smooth and uniform polymer coating. |

| Polymer Brush Thickness | 10 - 100 nm (can be controlled by polymerization time) | Relates to the density and conformation of the grafted polymer chains. |

| Young's Modulus | 0.1 - 10 MPa (in aqueous environment) | Quantifies the stiffness and mechanical compliance of the hydrated polymer brush. |

| Adhesion Force | Very low (pN to nN range) | Demonstrates the non-fouling or anti-adhesive properties of the surface. |

Other Advanced Microscopy Techniques for Polymer and Material Characterization

Beyond AFM, a suite of other advanced microscopy techniques provides complementary information for a comprehensive understanding of this compound-based systems.

Scanning Electron Microscopy (SEM) is particularly useful for visualizing the microscale morphology and cross-sectional structure of materials. For instance, in the characterization of poly(sulfobetaine methacrylate)-based hydrogel coatings, SEM has been employed to examine the cross-section of the coating on a polydimethylsiloxane (B3030410) support. frontiersin.org These analyses can reveal the thickness, uniformity, and integrity of the coating, as well as the interface between the coating and the substrate. frontiersin.org When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping to confirm the distribution of key elements, such as sulfur from the sulfonate group, within the material. frontiersin.org

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of nanoscale structures and even individual macromolecules. In the context of sulfonated polymers, liquid-cell TEM has been utilized to observe single polystyrene sulfonate macromolecules in aqueous solutions. nih.govresearchgate.net This powerful technique allows for the direct imaging of polymer chain conformations and their response to changes in the solution environment, such as varying salt concentrations. nih.govresearchgate.net For sulfonated block copolymers, TEM can reveal the distinct phase-separated nanostructures that are crucial for properties like proton conductivity in polymer electrolyte membranes. nih.gov

Confocal Raman Microscopy is a non-destructive technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. thermofisher.comwiley.com It is well-suited for the chemical analysis and depth profiling of multilayer polymer films. thermofisher.comwiley.comescholarship.org This technique can identify the chemical composition of different layers and visualize the distribution of specific components within a polymer matrix. wiley.comnih.gov For materials containing this compound, Confocal Raman Microscopy could be used to map the concentration of the sulfonate groups and assess the chemical homogeneity of the material.

Future Directions and Emerging Research Avenues for 3 Sulfopropylethylamino

Exploration of Unconventional Synthetic Methodologies and Scalability

The continued advancement of applications for 3-Sulfopropylethylamino necessitates the development of more efficient, sustainable, and scalable synthetic methods. While traditional synthetic routes have been established, future research will likely focus on unconventional methodologies that offer improved yields, reduced environmental impact, and greater versatility in creating derivatives.

Furthermore, the use of green chemistry principles is expected to be a major driver in the development of new synthetic routes. This includes the use of environmentally benign solvents, such as water, and the development of catalyst systems that can be easily recovered and reused. organic-chemistry.org For instance, solid acid catalysts, like sulfonic acid-functionalized inorganic materials, offer a sustainable alternative to homogeneous mineral acids in various acid-catalyzed reactions. mdpi.comtandfonline.com The application of microwave-assisted synthesis is another avenue that can lead to faster reaction times and improved energy efficiency. organic-chemistry.org

The scalability of these new synthetic methods will be a critical factor for their practical implementation. Research into process development and optimization will be essential to translate laboratory-scale innovations into robust, industrial-scale manufacturing processes. This includes addressing challenges such as heat management, reagent handling at a large scale, and efficient product purification. mdpi.com

Table 1: Comparison of Conventional and Emerging Synthetic Approaches

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis |

| Reaction Control | Moderate | High | High |

| Scalability | Can be challenging | Excellent | Moderate |

| Safety | Potential for thermal runaway | Improved safety profile | Generally safe with proper equipment |

| Environmental Impact | Higher solvent and energy use | Reduced waste and energy consumption | Reduced reaction times and energy use |

| Throughput | Lower | Higher | Higher for small scale |

Advanced Computational and Theoretical Modeling for Predictive Design

Advanced computational and theoretical modeling are set to revolutionize the design and development of novel this compound derivatives with tailored properties. By leveraging the power of in silico methods, researchers can predict molecular behavior, screen virtual libraries of compounds, and guide synthetic efforts, thereby accelerating the discovery process and reducing experimental costs. nih.govnih.gov

Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound and its analogs. researchgate.net These computational studies provide valuable insights into molecular geometry, vibrational frequencies, and electronic charge distribution, which are crucial for understanding reactivity and intermolecular interactions. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling will play a pivotal role in predicting the biological activities and physicochemical properties of new derivatives. nih.gov By establishing correlations between molecular descriptors and observed activities, these models can identify key structural features responsible for desired outcomes, enabling the rational design of more potent and selective compounds. nih.gov The use of graph neural networks is an emerging approach that can rapidly predict conformationally-dependent DFT-level descriptors, further enhancing the speed and accuracy of predictive modeling. rsc.org

Molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions of this compound derivatives with biological targets. nih.govnih.gov These methods can predict binding affinities and modes of interaction, providing a molecular-level understanding of the mechanisms of action. This information is invaluable for designing molecules with improved efficacy and specificity.

Table 2: Computational Tools and Their Applications in this compound Research

| Computational Tool | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations | Molecular geometry, vibrational frequencies, electronic properties |

| QSAR/QSPR | Predictive modeling | Biological activity, physicochemical properties |

| Molecular Docking | Ligand-protein interaction studies | Binding affinity, binding mode |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion over time | Conformational changes, stability of complexes |

Development of Next-Generation Functional Materials and Reagents

The unique chemical structure of this compound, featuring both a sulfonic acid group and an amino group, makes it an excellent building block for the development of next-generation functional materials and novel reagents.

In materials science, there is a growing interest in sulfonic acid-functionalized materials for a variety of applications, including catalysis, ion exchange, and proton conduction. mdpi.comslideshare.net By incorporating this compound into polymer backbones or onto the surface of inorganic substrates like silica (B1680970) or graphene oxide, it is possible to create materials with tailored properties. mdpi.commdpi.comnih.gov For example, sulfonated materials can act as solid acid catalysts, offering advantages in terms of reusability and reduced environmental impact compared to traditional liquid acids. mdpi.comresearchgate.net The introduction of sulfonic acid groups can also enhance the water solubility and biocompatibility of materials, which is particularly relevant for biomedical applications. mdpi.commdpi.com

The development of novel reagents based on this compound is another exciting research direction. Its bifunctional nature allows for a wide range of chemical modifications, leading to the creation of specialized reagents for organic synthesis. For instance, derivatives of amino sulfonic acids can be used as building blocks in the synthesis of peptidomimetics and other complex organic molecules. researchgate.net The sulfonic acid group can also be converted into other functional groups, such as sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and other sulfur-containing compounds. nih.govacs.org

The exploration of this compound in the context of conjugated oligomers and polymers could lead to new materials for imaging and therapeutic applications. mdpi.com The incorporation of sulfonic acid groups can improve the water solubility and biocompatibility of these materials, making them suitable for use in biological systems. mdpi.com

Deeper Understanding of Biomolecular Interface Mechanisms and Rational Design of Bio-Active Derivatives

A deeper understanding of how this compound and its derivatives interact with biological molecules at the molecular level is crucial for the rational design of new bioactive compounds. The sulfonate group, being fully ionized at physiological pH, plays a significant role in mediating interactions with biological targets. oup.com

Future research will likely focus on elucidating the specific roles of the sulfonic acid and amino groups in biomolecular recognition. This can be achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods like molecular docking and molecular dynamics simulations. nih.govnih.gov Understanding these interactions is key to designing molecules with high affinity and selectivity for specific proteins or nucleic acids.

The rational design of bioactive derivatives of this compound will be a major focus. nih.gov This involves a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation. nih.gov By systematically modifying the structure of this compound and assessing the impact of these changes on biological activity, researchers can develop structure-activity relationships (SAR) that guide the design of more potent and effective compounds. acs.org

The synthesis of sulfonamides derived from amino acids has become an area of significant research interest, as these compounds exhibit a wide range of pharmacological activities. nih.govresearchgate.net Given that this compound contains an amino group, it serves as a valuable precursor for the synthesis of novel sulfonamides with potential therapeutic applications. nih.govnih.gov The design of these derivatives can be guided by computational methods to predict their binding to specific biological targets. nih.govrsc.org The sulfonation of endogenous molecules is a widespread biological phenomenon, and understanding the role of sulfonate groups in biological processes can provide insights for the design of new drugs. nih.govnih.gov

Q & A

Q. How can cross-disciplinary research (e.g., materials science and pharmacology) leverage this compound’s properties for novel applications?

- Methodological Answer : Collaborate to explore its use in drug-polymer conjugates (e.g., sulfonate-functionalized hydrogels for controlled release). Characterize material properties via rheology and SEM. In pharmacological studies, assess biocompatibility via hemolysis assays and cytokine profiling. Synthesize findings using systems biology tools to map multi-scale interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.